4-Bromo-8-chloro-3-methylcinnoline
Description
4-Bromo-8-chloro-3-methylcinnoline is a substituted cinnoline derivative characterized by bromine and chlorine substituents at positions 4 and 8, respectively, and a methyl group at position 2. Cinnolines are bicyclic aromatic compounds with two adjacent nitrogen atoms, making them structurally distinct from quinoline derivatives (which feature a single nitrogen atom in the bicyclic system). This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents, which may influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
4-bromo-8-chloro-3-methylcinnoline |
InChI |
InChI=1S/C9H6BrClN2/c1-5-8(10)6-3-2-4-7(11)9(6)13-12-5/h2-4H,1H3 |
InChI Key |
KKCJWRDBMRTRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Core Structural Differences
- Cinnoline vs. Quinoline: Cinnoline: Contains two adjacent nitrogen atoms (positions 1 and 2) in a bicyclic framework. Quinoline: Features a single nitrogen atom at position 1. This structural divergence affects electronic properties, such as dipole moments and aromatic stability, which in turn influence reactivity and applications .
Substituent Effects
Halogenated Derivatives
- 4-Chloro-8-bromo-2-phenylquinoline (C₁₅H₉BrClN, MW 318.6): Substituted with bromine and chlorine at positions 8 and 4, respectively, and a phenyl group at position 2.
- 3-Bromo-4-chloro-8-methylquinoline (C₁₀H₇BrClN, MW 256.5): Methyl substitution at position 8 increases hydrophobicity, which may improve membrane permeability in biological systems. Bromine and chlorine at positions 3 and 4 likely enhance electrophilic reactivity .
Cinnoline Analogs
- 3-Bromo-8-methoxycinnolin-4-ol (C₉H₇BrN₂O₂, CAS 33844-20-1): Methoxy and hydroxyl groups at positions 8 and 4 introduce hydrogen-bonding capabilities, contrasting with the halogenated and methyl-substituted target compound. This difference may lead to divergent solubility and biological target interactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Properties |
|---|---|---|---|---|
| 4-Bromo-8-chloro-3-methylcinnoline | C₉H₆BrClN₂ | ~265.5 (estimated) | Br (C4), Cl (C8), CH₃ (C3) | High hydrophobicity, moderate reactivity |
| 4-Chloro-8-bromo-2-phenylquinoline | C₁₅H₉BrClN | 318.6 | Br (C8), Cl (C4), Ph (C2) | Low polarity, steric hindrance |
| 3-Bromo-4-chloro-8-methylquinoline | C₁₀H₇BrClN | 256.5 | Br (C3), Cl (C4), CH₃ (C8) | Enhanced electrophilicity |
| 3-Bromo-8-methoxycinnolin-4-ol | C₉H₇BrN₂O₂ | 285.1 | Br (C3), OCH₃ (C8), OH (C4) | Polar, hydrogen-bond donor/acceptor |
Note: Data derived from referenced sources .
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